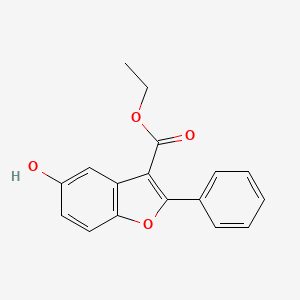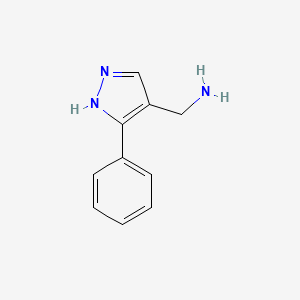
(3-Phenyl-1H-pyrazol-4-yl)methanamin
Übersicht
Beschreibung
(3-Phenyl-1H-pyrazol-4-YL)methanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Phenyl-1H-pyrazol-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-1H-pyrazol-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Eine Reihe von Verbindungen, die aus “(3-Phenyl-1H-pyrazol-4-yl)methanamin” synthetisiert wurden, zeigten eine gute Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis . Diese Verbindungen erwiesen sich jedoch als nicht wirksam gegen gramnegative Bakterien . Sie zeigten auch eine ausgezeichnete antimykotische Aktivität gegen Aspergillus niger und A. flavus .
Antikrebs-Evaluierung
Verbindungen, die von “this compound” abgeleitet sind, wurden auf ihre potenzielle in-vitro-Antikrebsaktivität untersucht . Beispielsweise zeigte die Verbindung P-6 eine potente Zytotoxizität gegen zwei Krebszelllinien, HCT 116 und MCF-7 . Sie zeigte auch eine Hemmung der Aurora-A-Kinase, einem Protein, das mit der Aurora-Kinase-Familie assoziiert ist und als ein bemerkenswertes Antikrebsziel für die Behandlung von menschlichen Krebserkrankungen betrachtet wird .
Aurora-A-Kinase-Inhibitoren
Die Derivate von “this compound” wurden als Aurora-A-Kinase-Inhibitoren untersucht . Aurora-A-Kinase ist mit der Aurora-Kinase-Familie assoziiert und wurde als ein bemerkenswertes Antikrebsziel für die Behandlung von menschlichen Krebserkrankungen betrachtet .
Synthese von Thiazolidin-2,4-dionen
“this compound” wurde bei der Synthese von 5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylen)thiazolidin-2,4-dionen verwendet . Diese Synthese wurde durch Knoevenagel-Kondensation verschiedener 3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehyde mit Thiazolidin-2,4-dion in Ethanol in Gegenwart von Piperidin erreicht .
Design neuartiger Pyrazolderivate
“this compound” wurde beim Design neuartiger Pyrazolderivate verwendet . Diese Derivate wurden auf ihre potenzielle in-vitro-Antikrebsaktivität und Aurora-A-Kinase-Hemmung untersucht .
Zytotoxische Aktivität
Derivate von “this compound”, die mit elektronens spendenden und elektronenziehenden Gruppen eingebettet sind, haben eine potenzielle zytotoxische Aktivität gezeigt . Die Struktur-Wirkungs-Beziehungsstudie (SAR) zeigt, dass diese Derivate im Vergleich zum Standard eine potenziellere zytotoxische Aktivität zeigten, mit IC50-Werten von 0,426 μM ± 0,455 und 0,608 μM ± 0,408 .
Biochemische Analyse
Biochemical Properties
(3-Phenyl-1H-pyrazol-4-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, (3-Phenyl-1H-pyrazol-4-YL)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, (3-Phenyl-1H-pyrazol-4-YL)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency . In vitro and in vivo studies have shown that (3-Phenyl-1H-pyrazol-4-YL)methanamine can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, (3-Phenyl-1H-pyrazol-4-YL)methanamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(3-Phenyl-1H-pyrazol-4-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . For example, it can influence the metabolic flux of amino acids and nucleotides, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of (3-Phenyl-1H-pyrazol-4-YL)methanamine within cells and tissues are essential for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, (3-Phenyl-1H-pyrazol-4-YL)methanamine can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Phenyl-1H-pyrazol-4-YL)methanamine is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, (3-Phenyl-1H-pyrazol-4-YL)methanamine may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBRZWDGVSNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349997 | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-58-8 | |
| Record name | 3-Phenyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


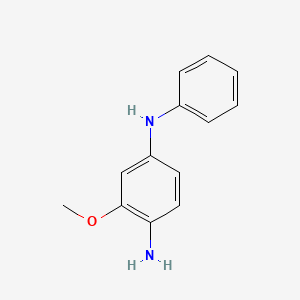
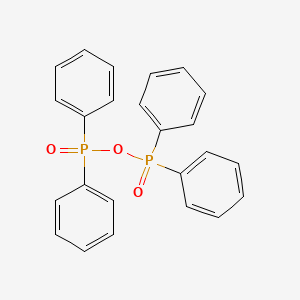
![6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
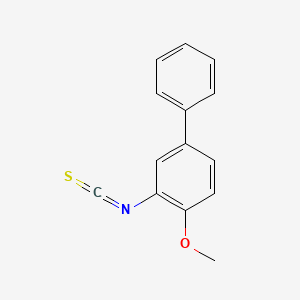
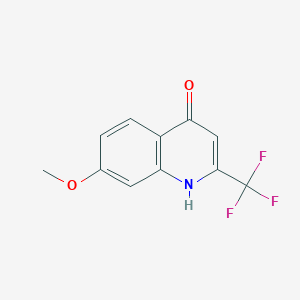
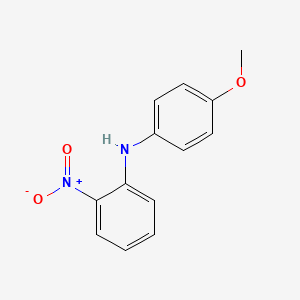

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
